![molecular formula C9H7N2NaO2 B2441697 Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 3013-05-6](/img/structure/B2441697.png)
Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
1H-benzo[d]imidazole is a heterocyclic compound that consists of fused benzene and imidazole rings . It’s a core structure in many biologically active compounds and drugs .
Molecular Structure Analysis
In the crystal structures of some 1H-benzo[d]imidazole derivatives, an identical system of hydrogen bonds was observed . Solid-state NMR can be applied for testing the quality of the obtained samples .Chemical Reactions Analysis
1H-benzo[d]imidazole derivatives can participate in various chemical reactions, depending on their substitutions . They’re often used as intermediates in the synthesis of more complex compounds .Physical And Chemical Properties Analysis
1H-benzo[d]imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis of Imidazoles
Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate can be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest .
Pharmaceuticals and Agrochemicals
Imidazoles, which can be synthesized using Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate, have traditional applications in pharmaceuticals and agrochemicals . They are an important heterocyclic structural motif in functional molecules .
Solar Cells and Optical Applications
Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications . This is due to their versatility and utility in these areas .
Functional Materials
Imidazoles are utilized in the development of functional materials . Expedient methods for the synthesis of imidazoles, such as those involving Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate, are highly topical and necessary .
Catalysis
Imidazoles are also used in catalysis . The regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Antimicrobial Activity
Compounds containing the 1H-benzo[d]imidazole scaffold, such as Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate, have been found to exhibit antimicrobial activity .
Therapeutic Potential
Imidazole containing compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Blocking AQ Signal Reception
Compounds based on the 1H-Benzo[d]imidazole scaffold have been used in the successful pharmacological blocking of AQ signal reception at the level of PqsR . This leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Mechanism of Action
Target of Action
Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate is a derivative of the imidazole class of compounds . Imidazoles are key components in functional molecules used in a diverse range of applications . .
Mode of Action
Imidazole derivatives have been known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways, leading to a wide range of effects .
Pharmacokinetics
Imidazole derivatives have been studied for their potential as drugs, indicating that they may have favorable adme properties .
Result of Action
Imidazole derivatives have been known to exhibit a wide range of biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;1-methylbenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.Na/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAQOUZWLPAPHM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate |
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